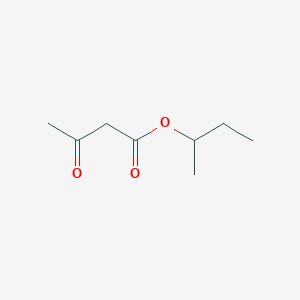
4-(Brommethyl)phenylessigsäure
Übersicht
Beschreibung
4-(Bromomethyl)phenylacetic acid: is an organic compound with the molecular formula C9H9BrO2 . It is a derivative of phenylacetic acid, where a bromomethyl group is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors, particularly serine protease inhibitors.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
Target of Action
It has been used as a precursor for the synthesis of serine protease inhibitors . Serine proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various biological processes.
Mode of Action
It’s known that it can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromomethyl group in the compound can undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .
Result of Action
It has been used in the synthesis of a novel crown ether receptor and 4-(acetoxymethyl)phenylacetic acid . Crown ethers are known for their ability to bind certain cations, often potassium ions, which could potentially alter cellular function.
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions it participates in are known to be exceptionally mild and tolerant of various functional groups . .
Biochemische Analyse
Biochemical Properties
It is known to be used as a precursor for serine protease inhibitor . This suggests that it may interact with enzymes such as serine proteases, potentially influencing their activity.
Molecular Mechanism
It is known to be used in the synthesis of a novel crown ether receptor , suggesting it may interact with other molecules through its bromomethyl and phenylacetic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)phenylacetic acid can be synthesized through the bromination of phenylacetic acid. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of 4-(Bromomethyl)phenylacetic acid may involve the use of bromine and mercuric oxide to achieve bromination. The reaction mixture is then subjected to fractional crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions:
Substitution: Reagents like or in polar solvents.
Oxidation: Reagents like or .
Reduction: Reagents like lithium aluminum hydride or sodium borohydride .
Major Products:
Substitution: Formation of compounds like or .
Oxidation: Formation of .
Reduction: Formation of 4-methylphenylacetic acid .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromophenylacetic acid
- 4-(Hydroxymethyl)phenylacetic acid
- 4-(Methyl)phenylacetic acid
- 4-(Chloromethyl)phenylacetic acid
Comparison: 4-(Bromomethyl)phenylacetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. For example, 4-(Hydroxymethyl)phenylacetic acid has a hydroxyl group instead of a bromomethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 4-(Chloromethyl)phenylacetic acid has a chloromethyl group, which is less reactive than the bromomethyl group due to the lower leaving group ability of chlorine compared to bromine .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCCXZFEJGHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403874 | |
| Record name | 4-(Bromomethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-36-5 | |
| Record name | 4-(Bromomethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-(bromomethyl)phenylacetic acid in the synthesis of the β-endorphin analog described in the research?
A: The research utilizes 4-(bromomethyl)phenylacetic acid as a linker molecule in solid-phase peptide synthesis. It facilitates the attachment of the growing peptide chain to a solid support (resin) through a process known as phenylacetamidomethyl (Pam) linkage. This specific linkage is advantageous as it allows for the eventual cleavage of the synthesized peptide from the resin under relatively mild conditions, preserving the integrity of the peptide structure. []
Q2: Can you elaborate on the reaction between 4-(bromomethyl)phenylacetic acid and other components during the synthesis process?
A: In this specific synthesis, 4-(bromomethyl)phenylacetic acid is first reacted with the cesium salt of Boc-Glu(Bzl)-OH (Boc = tert-butoxycarbonyl; Bzl = benzyl). This reaction forms an ester linkage between the carboxylic acid group of Boc-Glu(Bzl)-OH and the acetic acid moiety of 4-(bromomethyl)phenylacetic acid. The resulting compound, Boc-Glu(Bzl)-4-(oxymethyl)-phenylacetic acid, is then coupled to an aminomethyl resin. The bromomethyl group of the linker molecule reacts with the amine group on the resin, forming a stable covalent bond and anchoring the first amino acid of the peptide chain to the solid support. This sets the stage for the sequential addition of subsequent amino acids, ultimately leading to the complete peptide sequence. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
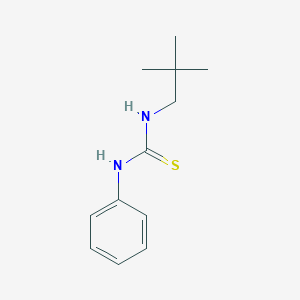
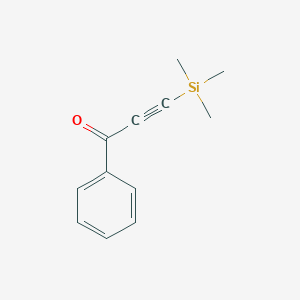
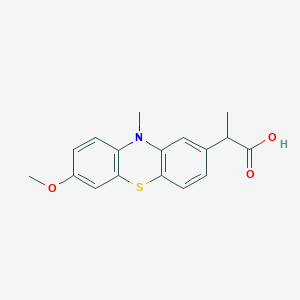


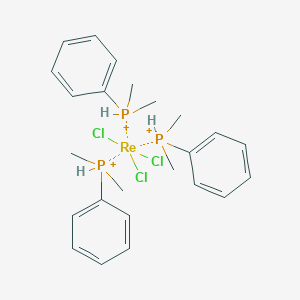
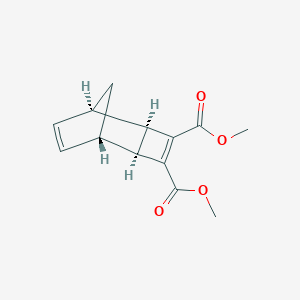
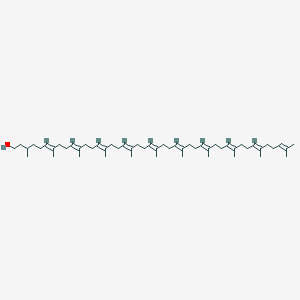
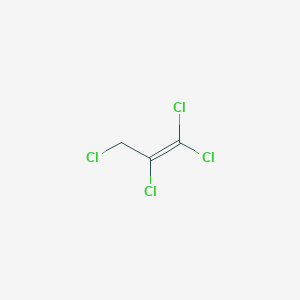
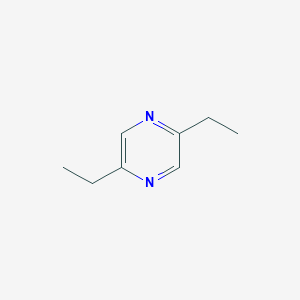
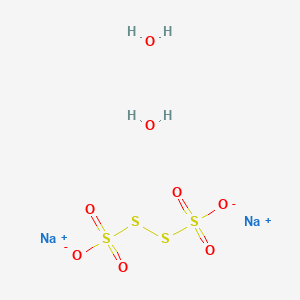
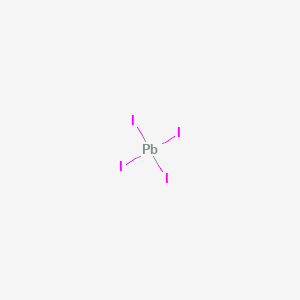
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
